molecular formula C11H13Cl2NO2S B079255 Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- CAS No. 88522-24-1

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-

Cat. No. B079255
CAS RN: 88522-24-1
M. Wt: 294.2 g/mol
InChI Key: BXSVOWIFQVJUKH-UHFFFAOYSA-N
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Description

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, commonly known as PDCPS, is a potent and selective inhibitor of the transient receptor potential melastatin 8 (TRPM8) ion channel. TRPM8 is a cold and menthol receptor that is expressed in sensory neurons and plays a crucial role in cold sensation, pain, and thermoregulation. PDCPS has gained significant attention in recent years due to its potential therapeutic applications in various diseases, including neuropathic pain, migraine, and prostate cancer.

Mechanism Of Action

PDCPS acts as a selective inhibitor of the Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- ion channel, which is primarily expressed in sensory neurons. Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- is activated by cold temperatures and menthol, leading to the sensation of cold and pain. PDCPS blocks the activity of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, thereby reducing the sensation of cold and pain. This mechanism of action makes PDCPS a potential therapeutic agent for various diseases that involve cold sensation and pain.

Biochemical And Physiological Effects

PDCPS has been shown to have potent analgesic effects in animal models of neuropathic pain. It has also been found to inhibit the growth of prostate cancer cells in vitro. PDCPS has been shown to have antimigraine effects, reducing the frequency and severity of migraine attacks in animal models. PDCPS has been found to have minimal toxicity and side effects, making it a promising candidate for further research and development.

Advantages And Limitations For Lab Experiments

PDCPS has several advantages for lab experiments. It is readily available and easy to synthesize, making it a convenient tool for researchers. PDCPS has been extensively studied and characterized, providing a wealth of information on its mechanism of action and potential therapeutic applications. However, PDCPS also has some limitations. It is a potent inhibitor of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, making it difficult to study the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, PDCPS has limited selectivity for Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-, inhibiting other ion channels and receptors at higher concentrations.

Future Directions

There are several future directions for the study of PDCPS. One potential direction is the development of more selective Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- inhibitors that do not inhibit other ion channels and receptors. Another direction is the investigation of the physiological and pathological roles of Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]- in the absence of PDCPS. Additionally, the therapeutic potential of PDCPS in various diseases, including neuropathic pain, migraine, and prostate cancer, warrants further investigation. Finally, the development of PDCPS analogs with improved pharmacological properties may lead to the discovery of novel therapeutic agents.

Scientific Research Applications

PDCPS has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of neuropathic pain, making it a promising candidate for the treatment of chronic pain. PDCPS has also been found to inhibit the growth of prostate cancer cells, suggesting its potential use as an anticancer agent. Additionally, PDCPS has been shown to have antimigraine effects, making it a potential treatment option for migraine patients.

properties

CAS RN

88522-24-1

Product Name

Piperidine, 1-[(2,5-dichlorophenyl)sulfonyl]-

Molecular Formula

C11H13Cl2NO2S

Molecular Weight

294.2 g/mol

IUPAC Name

1-(2,5-dichlorophenyl)sulfonylpiperidine

InChI

InChI=1S/C11H13Cl2NO2S/c12-9-4-5-10(13)11(8-9)17(15,16)14-6-2-1-3-7-14/h4-5,8H,1-3,6-7H2

InChI Key

BXSVOWIFQVJUKH-UHFFFAOYSA-N

SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Canonical SMILES

C1CCN(CC1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

Anhydrous nickel(II) chloride (60 mg, 0.46 mmole), triphenylphosphine (800 mg, 3.05 mmole), sodium iodide (180 mg, 1.2 mmole), and activated zinc powder (1.2 g, 18 mmole) are placed into a 25 ml flask under an inert atmosphere along with 7 ml of anhydrous N-methylpyrrolidinone (NMP). This mixture is stirred at 50° C. for about 10 minutes, leading to a deep-red coloration. A solution of 3.4 g (11.6 mmole) of 2,5-dichlorobenzenesulfonylpiperidine, which is prepared by the reaction of 2,5-dichlorobenzenesulfonyl chloride with piperidine, in 8 ml of anhydrous NMP is then added by syringe. After stirring for about 60 hours, the resulting highly viscous solution is poured into 200 ml of 1 molar hydrochloric acid in ethanol to dissolve the excess zinc metal and to precipitate the polymer. This suspension is filtered and triturated with acetone to afford, after isolation and drying, solid polyparabenzenesulfonylpiperidine.
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